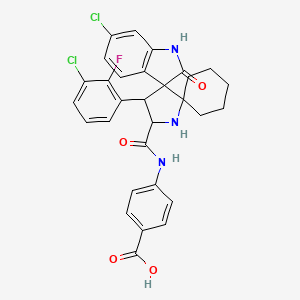
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Br3N4O and a molecular weight of 867.42 g/mol . This compound belongs to the class of porphyrins, which are macrocyclic compounds known for their extensive applications in various fields such as chemistry, biology, and medicine. The presence of bromophenyl groups in its structure enhances its reactivity and potential for functionalization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreThe final step involves the attachment of the phenol group to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: The bromophenyl groups can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrins .
Wissenschaftliche Forschungsanwendungen
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Wirkmechanismus
The mechanism of action of 4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol involves its interaction with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic and electronic properties. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable for research in catalysis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Similar in structure but lacks the phenol group, affecting its reactivity and applications.
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol: Contains chlorophenyl groups instead of bromophenyl, leading to different chemical properties and reactivity.
Uniqueness
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol is unique due to the presence of both bromophenyl and phenol groups, which enhance its versatility in chemical modifications and applications. The bromophenyl groups provide sites for further functionalization, while the phenol group can participate in hydrogen bonding and other interactions, making it a valuable compound for various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C44H27Br3N4O |
|---|---|
Molekulargewicht |
867.4 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-bromophenyl)-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H27Br3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |
InChI-Schlüssel |
MSDLEIPMURZRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


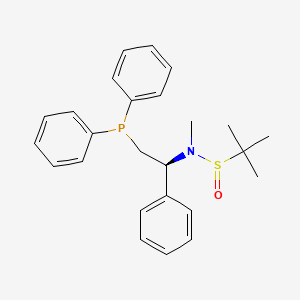
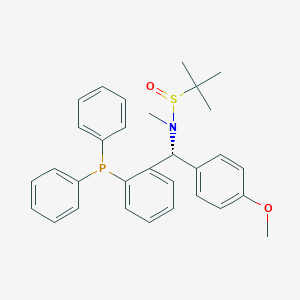
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
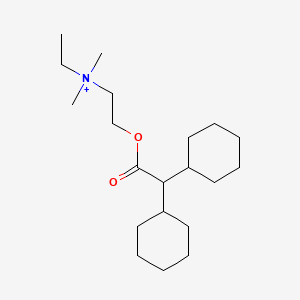
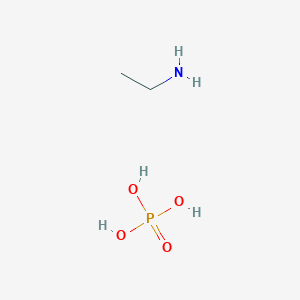

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)
